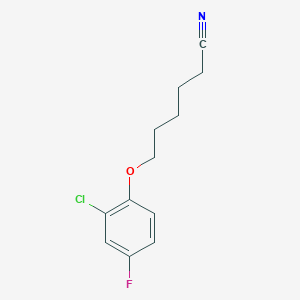
2-Ethoxy-5-fluorothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-fluorothiophenol is an organosulfur compound that features both ethoxy and fluorine substituents on a thiophenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-5-fluorobenzene with thiolating agents under controlled conditions. For instance, the reaction of 2-ethoxy-5-fluorobenzene with thiourea in the presence of hydrochloric acid can yield this compound. Another method involves the use of elemental sulfur and anhydrous aluminum chloride, which react with the aromatic precursor at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-fluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-5-fluorophenol: Similar structure but lacks the thiol group, resulting in different chemical properties and reactivity.
2-Ethoxy-5-fluorobenzene: Lacks both the thiol and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Ethoxy-5-fluoropyrimidin-4-one: Contains a pyrimidine ring instead of a benzene ring, leading to different biological activities and applications.
Uniqueness
2-Ethoxy-5-fluorothiophenol is unique due to the presence of both ethoxy and fluorine substituents on a thiophenol ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-ethoxy-5-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMODPMUPGYOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999149.png)



![3-[4-(Methylthio)phenyl]-3-pentanol](/img/structure/B7999185.png)



![2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7999216.png)



![2-[2-(Methylthio)phenyl]-2-butanol](/img/structure/B7999251.png)

